molecular formula C17H14N2O4S B4936529 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide CAS No. 5648-44-2

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B4936529
CAS No.: 5648-44-2
M. Wt: 342.4 g/mol
InChI Key: FCFDPDIMMGTTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Sulfonation of Benzene: The benzene ring can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The phthalimide and sulfonated benzene intermediates are then coupled under appropriate conditions, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group may yield epoxides, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, sulfonamide derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This compound may be investigated for similar therapeutic applications.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and resins, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.

    Phthalimide: The core structure of the compound, used in various organic synthesis applications.

    N-allylbenzene sulfonamide: A related compound with similar functional groups but different structural arrangement.

Uniqueness

What sets 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide apart is the combination of the phthalimide and sulfonamide groups, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-11-18-24(22,23)13-9-7-12(8-10-13)19-16(20)14-5-3-4-6-15(14)17(19)21/h2-10,18H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFDPDIMMGTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367309
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5648-44-2
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.